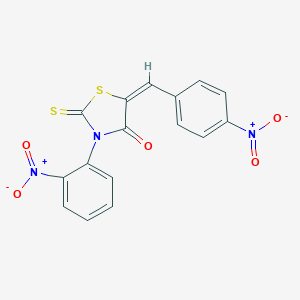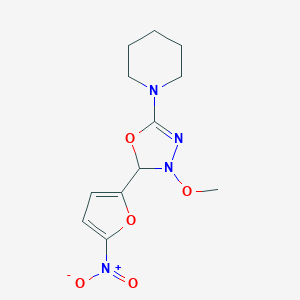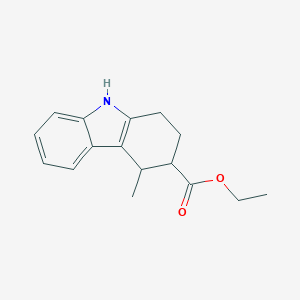![molecular formula C44H62N4O4S2 B304574 N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide, commonly known as DCB-M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCB-M is a member of the sulfonamide family of compounds and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DCB-M is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DCB-M has been found to exhibit significant inhibitory effects on the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been found to exhibit significant binding affinity for certain receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
DCB-M has been found to exhibit unique biochemical and physiological effects. It has been found to exhibit significant inhibitory effects on the activity of certain enzymes, which may have potential applications in the development of new drugs for the treatment of various diseases. DCB-M has also been found to exhibit significant binding affinity for certain receptors, which may have potential applications in the development of new drugs for the treatment of various disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DCB-M has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized using a multi-step process. DCB-M is also highly soluble in a wide range of solvents, which makes it easy to work with in lab experiments. However, DCB-M also has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in some research projects. It is also a highly potent compound, which may require careful handling and storage.
Orientations Futures
There are several future directions for research on DCB-M. One potential direction is the development of new drugs based on the unique biochemical and physiological effects of DCB-M. Another potential direction is the study of the mechanism of action of DCB-M, which may provide insights into the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the advantages and limitations of DCB-M for use in lab experiments.
Méthodes De Synthèse
DCB-M can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine to form N-decyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 4,5-dicyano-2-(decylsulfamoylmethyl)benzyl chloride to form DCB-M.
Applications De Recherche Scientifique
DCB-M has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant potential in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases. DCB-M has also been studied for its potential applications in the field of biochemistry, where it has been found to exhibit unique biochemical effects.
Propriétés
Nom du produit |
N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C44H62N4O4S2 |
Poids moléculaire |
775.1 g/mol |
Nom IUPAC |
N-decyl-N-[[4,5-dicyano-2-[[decyl-(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C44H62N4O4S2/c1-5-7-9-11-13-15-17-19-29-47(53(49,50)43-25-21-37(3)22-26-43)35-41-31-39(33-45)40(34-46)32-42(41)36-48(30-20-18-16-14-12-10-8-6-2)54(51,52)44-27-23-38(4)24-28-44/h21-28,31-32H,5-20,29-30,35-36H2,1-4H3 |
Clé InChI |
PRXHPMMTOBALCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(CC1=C(C=C(C(=C1)C#N)C#N)CN(CCCCCCCCCC)S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCCCCCCCCCN(CC1=CC(=C(C=C1CN(CCCCCCCCCC)S(=O)(=O)C2=CC=C(C=C2)C)C#N)C#N)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)




![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)